tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate is an organic compound that features a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)-2,2-difluorocyclopropanecarboxylate with an amine source under suitable conditions. One common method includes the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out at low temperatures, followed by gradual warming to room temperature to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow microreactor systems has been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The aminomethyl group can participate in hydrogen bonding and nucleophilic interactions, while the difluorocyclopropane ring provides steric hindrance and electronic effects that influence reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate is unique due to the presence of the difluorocyclopropane ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C9H15F2NO2 |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-5(4-12)9(6,10)11/h5-6H,4,12H2,1-3H3 |
InChI Key |
NYYVWFOZTZIEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(C1(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.